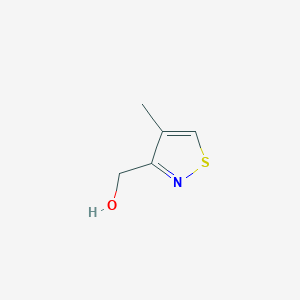

(4-methyl-1,2-thiazol-3-yl)methanol

Description

BenchChem offers high-quality (4-methyl-1,2-thiazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2-thiazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-1,2-thiazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFQJMUVVBJLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Potential of 1,2-Thiazole-3-Methanol Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2-thiazole, or isothiazole, scaffold is a privileged heterocycle in medicinal chemistry, underpinning a range of biologically active compounds.[1][2][3] While extensive research has focused on various substituted isothiazoles, the specific class of 1,2-thiazole-3-methanol derivatives remains a relatively underexplored yet promising area for therapeutic innovation. This technical guide provides an in-depth exploration of the synthesis, potential medicinal applications, and key structure-activity relationship (SAR) considerations for this unique chemical space. We will delve into the rationale behind experimental design and propose strategic pathways for the development of novel drug candidates based on this versatile core.

Introduction: The Significance of the 1,2-Thiazole Core and the 3-Methanol Moiety

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship.[4] This arrangement confers distinct electronic properties and metabolic stability, making it an attractive scaffold in drug design.[1] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[1][2][5]

The introduction of a methanol group at the 3-position of the isothiazole ring (Figure 1) offers several strategic advantages for medicinal chemists:

-

A Versatile Handle for Derivatization: The primary alcohol of the 3-methanol group serves as a key point for further chemical modification. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, allowing for the exploration of a wide range of chemical diversity and the fine-tuning of physicochemical properties.

-

Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and improving aqueous solubility.

-

Modulation of Physicochemical Properties: The presence of the hydroxymethyl group can influence the overall polarity, lipophilicity, and metabolic profile of the molecule, which are critical parameters in drug development.

This guide will explore how these features can be leveraged to design and synthesize novel 1,2-thiazole-3-methanol derivatives with therapeutic potential.

Synthetic Strategies for 1,2-Thiazole-3-Methanol Derivatives

The synthesis of the 1,2-thiazole-3-methanol core is not as widely reported as other substituted isothiazoles. However, by adapting known methods for isothiazole synthesis, a plausible and efficient route can be designed.

Proposed Synthetic Pathway

A logical approach to the synthesis of the core structure involves the construction of the isothiazole ring from acyclic precursors, followed by modification to introduce the methanol group.

Caption: Proposed synthetic pathway for 1,2-thiazole-3-methanol.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of a Key Thioamide Intermediate

The synthesis would commence with a suitable three-carbon starting material, such as propargyl alcohol.

-

Protection of the Hydroxyl Group: The hydroxyl group of propargyl alcohol is first protected with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether) to prevent interference in subsequent steps.

-

Formation of the Thioamide: The protected propargyl alcohol can be converted to a thioamide precursor. This can be achieved through various established methods in organic synthesis.

Step 2: Cyclization to Form the Isothiazole Ring

The core isothiazole ring can be constructed through an oxidative cyclization of the thioamide intermediate in the presence of an ammonia source and an oxidizing agent. This is a common strategy for forming the N-S bond in isothiazoles.[6]

-

Reaction Conditions: The thioamide intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

Addition of Reagents: An aqueous solution of ammonia and an oxidizing agent (e.g., hydrogen peroxide or iodine) is added dropwise at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, and the crude product is purified by column chromatography to yield the 3-substituted isothiazole.

Step 3: Introduction of the Methanol Group

If the synthesis starts with a precursor that leads to a 3-carbaldehyde or 3-carboxylic acid isothiazole, a final reduction step is necessary.

-

Reduction of the Carbonyl Group: The 1,2-thiazole-3-carbaldehyde or a corresponding ester derivative is dissolved in a suitable solvent (e.g., methanol for sodium borohydride or tetrahydrofuran for lithium aluminum hydride).

-

Addition of Reducing Agent: The reducing agent is added portion-wise at a low temperature (e.g., 0 °C).

-

Quenching and Work-up: The reaction is carefully quenched with water or a mild acid, followed by extraction and purification to afford the final 1,2-thiazole-3-methanol.

Functionalization of the 3-Methanol Group

Once the core scaffold is obtained, the 3-methanol group provides a versatile point for diversification.

Caption: Key functionalization reactions of the 3-methanol group.

Protocol for Esterification:

-

Reactant Preparation: To a solution of 1,2-thiazole-3-methanol in a suitable aprotic solvent (e.g., dichloromethane), add a carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalytic amount of DMAP.

-

Reaction Execution: Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Purification: Filter the reaction mixture to remove any precipitated urea byproduct, wash the filtrate with aqueous solutions to remove excess reagents, and purify the crude product by column chromatography.

Medicinal Chemistry Applications of 1,2-Thiazole-3-Methanol Derivatives

The inherent biological activities of the isothiazole core suggest that 1,2-thiazole-3-methanol derivatives could be promising candidates in several therapeutic areas.[1][2][5]

Anticancer Activity

Isothiazole-containing compounds have shown significant potential as anticancer agents.[5][7] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis.

Hypothetical Signaling Pathway Inhibition:

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Structure-Activity Relationship (SAR) Insights:

-

Aromatic Substituents: Introduction of substituted aryl groups at the 4- or 5-position of the isothiazole ring can enhance anticancer activity through π-π stacking interactions with the target protein.

-

Derivatization of the 3-Methanol Group: Conversion of the alcohol to esters or ethers with varying chain lengths and functionalities can modulate lipophilicity and cellular uptake, impacting potency. For instance, esterification with lipophilic carboxylic acids may improve membrane permeability.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | R1 (Position 4) | R2 (Position 5) | 3-Position Modification | IC50 (µM) vs. MCF-7 |

| IZM-1 | H | H | -CH₂OH | >50 |

| IZM-2 | 4-Cl-Ph | H | -CH₂OH | 15.2 |

| IZM-3 | 4-Cl-Ph | H | -CH₂OAc | 8.5 |

| IZM-4 | 4-MeO-Ph | H | -CH₂OH | 22.1 |

| IZM-5 | 4-MeO-Ph | H | -CH₂OAc | 12.7 |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isothiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[1][8]

Experimental Workflow for Anti-inflammatory Screening:

Caption: Workflow for evaluating anti-inflammatory activity.

SAR Considerations:

-

Acidic Moiety Mimicry: The 3-methanol group could be oxidized to a carboxylic acid to mimic the acidic functionality present in many non-steroidal anti-inflammatory drugs (NSAIDs), which is crucial for binding to the active site of COX enzymes.

-

Lipophilicity: Appropriate lipophilicity is key for reaching the membrane-bound COX enzymes. Ester or ether derivatives of the 3-methanol group can be synthesized to optimize this parameter.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole-based compounds have a long history of use as antimicrobial agents.[9][10]

Potential Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Inhibition of essential bacterial or fungal enzymes, such as DNA gyrase or lanosterol 14α-demethylase.[9]

-

Membrane Disruption: Interaction with and disruption of the microbial cell membrane.

SAR for Antimicrobial Activity:

-

Cationic Groups: Introduction of basic nitrogen-containing functionalities, such as amines or pyridinium moieties, via the 3-methanol handle could lead to cationic derivatives that can interact with negatively charged bacterial cell membranes.

-

Halogenation: The presence of halogen atoms on aryl substituents at other positions of the isothiazole ring often enhances antimicrobial potency.

Conclusion and Future Directions

The 1,2-thiazole-3-methanol scaffold represents a promising, yet largely untapped, area for the discovery of new therapeutic agents. The synthetic accessibility of the core and the versatility of the 3-methanol group for further functionalization provide a robust platform for generating diverse chemical libraries. Future research should focus on the efficient synthesis of the core structure and the systematic exploration of its derivatization to probe various biological targets. In-depth studies on the structure-activity relationships, guided by computational modeling and robust biological screening, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.

References

- Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Heterocyclic Compounds.

- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Brunton, L. L., et al. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.

- Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. (n.d.).

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). MDPI.

- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019).

- Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413.

- Isothiazoles: Synthesis, Reactivity, and Applications. (2019). NSF Public Access Repository.

- Synthesis of benzo[d]isothiazoles: an upd

- Isothiazole synthesis. (n.d.). Organic Chemistry Portal.

- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar.

- Methods to Synthesize Substituted Isothiazoles. (n.d.).

- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

- DERIVATIVES OF TIAZOLE. (1994).

- Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (n.d.).

- Synthesis, characterization and anti-inflammatory activity some 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone. (n.d.). Asian Journal of Research in Chemistry.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

- Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (2015).

- Photochemical permutation of thiazoles, isothiazoles and other azoles. (2024).

- Synthesis, In-vitro and In-silico Anti-inflammatory activity of new Thiazole derivatives. (2020).

- Leoni, A., et al. (2014). Novel thiazole derivatives: a patent review (2008 - 2012; Part 1).

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chem Rev Lett, 8, 720-740.

- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009).

- Synthesis and Functionalization of Thiazolo[c]isothiazoles. (2026). PubMed.

- Thiazole compounds, as well as synthesis method and application thereof. (2017).

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery.

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

- A Patent Review on Thiazole Derivatives (2008-2013). (2017). Acta Chimica and Pharmaceutica Indica.

- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry, 9, 707935.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Isothiazole synthesis [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (4-Methyl-1,2-thiazol-3-yl)methanol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of (4-methyl-1,2-thiazol-3-yl)methanol, a valuable building block in medicinal chemistry, starting from its corresponding carboxylic acid precursor. This guide is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction

The 1,2-thiazole scaffold is a privileged heterocycle in drug discovery, present in a variety of biologically active compounds. The title compound, (4-methyl-1,2-thiazol-3-yl)methanol, serves as a key intermediate for the elaboration of more complex molecules, enabling the introduction of a functionalized methyl group at the 3-position of the thiazole ring. The synthesis of this alcohol from its corresponding carboxylic acid is a fundamental transformation, yet one that requires careful consideration of reagent choice and reaction conditions to ensure high yield and purity, while avoiding potential side reactions associated with the sensitive thiazole ring.

This guide will detail a robust and reliable method for this conversion, focusing on the reduction of 4-methyl-1,2-thiazole-3-carboxylic acid.

Synthetic Strategy: From Carboxylic Acid to Primary Alcohol

The primary transformation in this synthesis is the reduction of a carboxylic acid to a primary alcohol. Two of the most common and effective reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and borane (BH₃) complexes.[1][2]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ readily reduces a wide range of functional groups, including carboxylic acids and esters, to the corresponding alcohols.[1] The reaction proceeds via a nucleophilic hydride attack on the carbonyl carbon.[3][4] However, its high reactivity necessitates the use of anhydrous solvents and careful handling due to its violent reaction with water.[5]

-

Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is another excellent reagent for the reduction of carboxylic acids.[6][7] It offers the advantage of being more chemoselective than LiAlH₄ in some cases, though it can also reduce other functional groups. The mechanism involves the formation of an acyloxyborane intermediate which is subsequently reduced.[8]

For this specific synthesis, we will focus on the use of Lithium Aluminum Hydride due to its widespread availability and proven efficacy in reducing a broad spectrum of carboxylic acids. The protocol is designed to mitigate the risks associated with its reactivity while maximizing the yield of the desired product.

Synthesis of the Starting Material: 4-Methyl-1,2-thiazole-3-carboxylic acid

A plausible and established method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[9][10] This typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-methyl-1,2-thiazole-3-carboxylic acid, a suitable starting material would be ethyl 2-chloro-2-formyl-2-methylacetate, which can be reacted with thioacetamide in a cyclocondensation reaction.[11] Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Experimental Protocol: Reduction of 4-Methyl-1,2-thiazole-3-carboxylic acid

This protocol details the reduction of 4-methyl-1,2-thiazole-3-carboxylic acid to (4-methyl-1,2-thiazol-3-yl)methanol using Lithium Aluminum Hydride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Methyl-1,2-thiazole-3-carboxylic acid | ≥97% | Commercially available or synthesized |

| Lithium Aluminum Hydride (LiAlH₄), powder | 95% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Acros Organics |

| Diethyl ether, anhydrous | ≥99.7%, inhibitor-free | Fisher Scientific |

| Sodium sulfate, anhydrous | ACS Reagent | VWR Chemicals |

| Hydrochloric acid (HCl), concentrated | 37% | J.T. Baker |

| Sodium bicarbonate (NaHCO₃), saturated solution | ACS Reagent | EMD Millipore |

| Distilled water | - | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. reddit.com [reddit.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. wisdomlib.org [wisdomlib.org]

Application Notes and Protocols for the Reduction of 4-Methylisothiazole-3-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reduction of a Key Heterocyclic Intermediate

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The controlled reduction of functional groups appended to this sensitive heterocycle is a critical transformation in the synthesis of novel drug candidates and molecular probes. Specifically, the reduction of 4-methylisothiazole-3-carboxylate esters to (4-methylisothiazol-3-yl)methanol provides a key building block for further elaboration.

However, this transformation is not without its challenges. The isothiazole ring itself is susceptible to reductive cleavage of the weak N-S bond, a side reaction that can significantly impact yield and purity. Therefore, the choice of reducing agent and the precise control of reaction conditions are paramount to achieving a successful and chemoselective reduction of the ester functionality while preserving the integrity of the heterocyclic core.

This comprehensive guide provides an in-depth analysis of the common methodologies for this reduction, offering detailed protocols and the scientific rationale behind the experimental choices. We will explore the use of powerful, yet sometimes indiscriminate, reducing agents like Lithium Aluminum Hydride (LiAlH4), as well as more sterically hindered and selective reagents such as Diisobutylaluminum Hydride (DIBAL-H).

Understanding the Core Challenge: Chemoselectivity

The primary obstacle in the reduction of 4-methylisothiazole-3-carboxylate esters is achieving chemoselectivity. The desired reaction is the reduction of the ester group to a primary alcohol. The undesired side reaction is the reduction or cleavage of the isothiazole ring.

Figure 1: The central challenge of chemoselectivity in the reduction of 4-methylisothiazole-3-carboxylate esters.

The selection of the appropriate reducing agent and the fine-tuning of reaction parameters are critical to favor the desired transformation.

Methodology 1: Complete Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent and highly reactive reducing agent capable of reducing a wide array of functional groups, including esters, to their corresponding alcohols.[1][2] Its high reactivity, however, necessitates careful control to avoid unwanted side reactions, particularly with sensitive substrates like isothiazoles.

Mechanism of LiAlH₄ Reduction of Esters

The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride (H⁻) ions.

-

First Hydride Addition: The hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination of Alkoxide: This intermediate collapses, expelling the alkoxide leaving group to form an aldehyde.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide.

-

Protonation: An aqueous workup protonates the alkoxide to yield the primary alcohol.[3][4]

Figure 2: Simplified mechanism of ester reduction by LiAlH₄.

Protocol: Reduction of Ethyl 4-Methylisothiazole-3-carboxylate with LiAlH₄

This protocol is a general guideline and may require optimization based on the specific ester and desired scale. Extreme caution should be exercised when working with LiAlH₄ as it is highly reactive with water and other protic solvents. [5][6] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Ethyl 4-methylisothiazole-3-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄) or Rochelle's salt (sodium potassium tartrate)

-

Ethyl acetate (for extraction)

-

Hydrochloric acid (HCl), 1M solution (for workup, optional)

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

Procedure:

-

Setup: Assemble the dry glassware under a stream of inert gas.

-

Reagent Preparation: In the round-bottom flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the ethyl 4-methylisothiazole-3-carboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required for less reactive esters, but this increases the risk of side reactions.

-

Workup (Fieser Method):

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used) dropwise.

-

Add 15% aqueous sodium hydroxide (X mL) dropwise.

-

Add water (3X mL) dropwise.

-

Stir the resulting granular precipitate for 15-30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

-

Extraction and Isolation:

-

Combine the filtrate and washes.

-

Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude (4-methylisothiazol-3-yl)methanol by column chromatography on silica gel or distillation, if applicable.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water to produce flammable hydrogen gas.[5]

-

Low Temperature Addition: The reaction is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent overheating, which can lead to side reactions.

-

Fieser Workup: This specific sequence of adding water and NaOH is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.

Methodology 2: Controlled Reduction with Diisobutylaluminum Hydride (DIBAL-H)

Diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent than LiAlH₄.[7] This steric hindrance and lower reactivity allow for more controlled reductions. Critically, at low temperatures, DIBAL-H can be used to achieve the partial reduction of esters to aldehydes.[8][9] For the complete reduction to the alcohol, the reaction temperature is typically allowed to rise to room temperature or higher.

Mechanism of DIBAL-H Reduction of Esters

The mechanism of DIBAL-H reduction is temperature-dependent.

-

At Low Temperatures (-78 °C): DIBAL-H coordinates to the carbonyl oxygen of the ester. A single hydride transfer occurs to form a stable tetrahedral intermediate.[7][10] This intermediate does not collapse to the aldehyde at low temperatures. Upon aqueous workup, the intermediate is hydrolyzed to the aldehyde.

-

At Higher Temperatures (e.g., room temperature): The tetrahedral intermediate is less stable and can collapse to form the aldehyde, which is then further reduced by another equivalent of DIBAL-H to the primary alcohol.

Figure 3: Temperature-dependent mechanism of ester reduction by DIBAL-H.

Protocol: Reduction of Ethyl 4-Methylisothiazole-3-carboxylate to (4-Methylisothiazol-3-yl)methanol with DIBAL-H

This protocol describes the complete reduction of the ester to the alcohol.

Materials:

-

Ethyl 4-methylisothiazole-3-carboxylate

-

DIBAL-H (solution in an appropriate solvent, e.g., toluene or hexanes)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Methanol

-

Rochelle's salt (sodium potassium tartrate), saturated aqueous solution

-

Ethyl acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe, oven-dried

-

Inert gas (Nitrogen or Argon) supply

-

Dry ice/acetone bath (-78 °C)

-

Separatory funnel

Procedure:

-

Setup: Assemble the dry glassware under an inert atmosphere.

-

Substrate Preparation: Dissolve ethyl 4-methylisothiazole-3-carboxylate (1.0 equivalent) in anhydrous toluene or DCM in the round-bottom flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DIBAL-H (2.0 - 2.5 equivalents) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete conversion.

-

Workup:

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy any excess DIBAL-H.

-

Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.

-

-

Extraction and Isolation:

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Bulky Reagent: The isobutyl groups on the aluminum center provide steric bulk, which can enhance selectivity and prevent over-reduction, especially at low temperatures.[11]

-

Low Initial Temperature: Starting the reaction at -78 °C allows for controlled addition of the hydride and formation of the stable tetrahedral intermediate, minimizing side reactions.

-

Warming to Room Temperature: Allowing the reaction to warm up facilitates the collapse of the intermediate and the subsequent reduction of the aldehyde to the alcohol.

-

Rochelle's Salt Workup: This workup is effective at breaking up the aluminum salts that form, leading to easier separation of the organic and aqueous layers.[11]

Comparative Data and Considerations

| Reducing Agent | Reactivity | Selectivity | Typical Conditions | Workup | Key Considerations |

| LiAlH₄ | Very High | Lower | 0 °C to RT, Anhydrous Ether/THF | Fieser method (H₂O, NaOH, H₂O) | Highly pyrophoric, reacts violently with water. May cause ring cleavage.[1][2] |

| DIBAL-H | High | Higher | -78 °C to RT, Anhydrous Toluene/DCM | Rochelle's salt or acidic workup | Can be used for partial reduction to aldehyde at low temp. Easier to handle than LiAlH₄.[7][10] |

| NaBH₄ | Low | High | RT to Reflux, Protic Solvents (MeOH, EtOH) | Simple aqueous extraction | Generally unreactive towards esters unless activated.[12][13] |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the reducing agent, extending the reaction time, or gently heating the reaction mixture (with caution for LiAlH₄).

-

Formation of Side Products: The presence of multiple spots on the TLC plate may indicate side reactions, including ring cleavage. In such cases, using a milder reducing agent (if applicable), lowering the reaction temperature, or reducing the reaction time may be beneficial.

-

Difficult Workup: The formation of gelatinous aluminum salts during workup is a common issue. The Fieser and Rochelle's salt workups are designed to mitigate this. Vigorous stirring during the workup is crucial.

-

Chemoselectivity with Isothiazoles: The isothiazole ring's susceptibility to reductive cleavage is a primary concern. Starting with milder conditions (lower temperature, fewer equivalents of reducing agent) and carefully monitoring the reaction progress is highly recommended. If ring cleavage is a persistent issue, exploring alternative, less aggressive reducing systems may be necessary.

Conclusion

The reduction of 4-methylisothiazole-3-carboxylate esters to (4-methylisothiazol-3-yl)methanol is a feasible but delicate transformation that requires careful consideration of the reducing agent and reaction conditions. LiAlH₄ offers a powerful option for complete reduction, but its high reactivity demands stringent safety precautions and may compromise the integrity of the isothiazole ring. DIBAL-H provides a more controlled alternative, with the potential for higher chemoselectivity, especially when the reaction temperature is carefully managed.

For researchers and drug development professionals, the choice between these methods will depend on the specific requirements of their synthetic route, including scale, available equipment, and tolerance for potential side products. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis of this valuable heterocyclic building block.

References

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

-

TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?[Link]

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]

-

Scribd. DIBAL-H: Mechanism and Applications. [Link]

-

Oreate AI Blog. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

-

University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

MDPI. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

YouTube. (2016, July 29). 07 10 Reduction of Esters with LiAlH4 default. [Link]

-

MDPI. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

-

ResearchGate. Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler...[Link]

-

Nature. (2024, November 13). Photochemical permutation of thiazoles, isothiazoles and other azoles. [Link]

- Google Patents. CN102786491A - Preparation method of 2-methyl-4-isothiazolin-3-one.

-

Royal Society of Chemistry. (2023). Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. [Link]

-

Wiley Online Library. (2022, January 19). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

-

National Science Foundation. REVIEW - Recent Advances in the Synthesis and Reactivity of Isothiazoles. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 13. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]

Application Note: (4-Methyl-1,2-thiazol-3-yl)methanol in Drug Discovery

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, reactivity, and experimental protocols for using (4-methyl-1,2-thiazol-3-yl)methanol as a scaffold.[1][2]

Executive Summary

(4-Methyl-1,2-thiazol-3-yl)methanol (CAS: 885278-83-5) represents a high-value pharmacophore for Fragment-Based Drug Discovery (FBDD).[1][2] Unlike its ubiquitous 1,3-thiazole counterparts, the 1,2-thiazole (isothiazole) core offers a distinct electrostatic profile and metabolic stability window.[1][2] The C4-methyl group acts as a conformational lock and metabolic blocker ("Magic Methyl" effect), while the C3-hydroxymethyl moiety serves as a versatile vector for library expansion.

Key Physiochemical Properties

| Property | Value | Significance |

| Molecular Weight | 129.18 Da | Ideal for Fragment-Based Screening (Rule of 3 compliant).[1][2] |

| cLogP | ~0.65 | High water solubility; favorable for oral bioavailability. |

| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for membrane permeability. |

| Topological Polar Surface Area | ~41 Ų | Good predictor for BBB penetration (if targeted). |

| pKa (Conjugate Acid) | ~ -0.5 (N-2) | Weakly basic; remains neutral at physiological pH.[1][2] |

Structural & Mechanistic Rationale

The "Magic Methyl" Effect at C4

The presence of a methyl group at the 4-position is not merely decorative. In medicinal chemistry, this substitution often improves potency via two mechanisms:[1][2]

-

Conformational Restriction: It restricts the rotation of substituents at C3 and C5, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: The C4 position in unsubstituted isothiazoles is susceptible to electrophilic enzymatic attack (e.g., P450 oxidation). The methyl group blocks this "soft spot," extending half-life (

).

The Isothiazole Vector

The 1,2-thiazole ring contains a weak N–S bond (

Experimental Protocols

Safety Warning: Isothiazoles can be skin sensitizers. All procedures should be performed in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[2]

Protocol A: Scaffold Activation (Conversion to Alkyl Halide)

Objective: Convert the hydroxyl handle into a reactive electrophile (chloride or bromide) for nucleophilic substitution (SN2).

Reagents:

-

Scaffold: (4-methyl-1,2-thiazol-3-yl)methanol (1.0 eq)[1][2]

-

Thionyl Chloride (

) or Phosphorus Tribromide ( -

Solvent: Dichloromethane (DCM), anhydrous[2]

-

Base: Triethylamine (

) (optional, to scavenge HCl)[2]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C. -

Addition: Dropwise add 1.2 eq of

(for chloride) or -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench: Carefully quench with saturated aqueous

at 0°C. -

Workup: Extract with DCM (3x), dry over

, and concentrate

Protocol B: Oxidation to Aldehyde (Library Entry Point)

Objective: Generate the aldehyde for Reductive Amination (DEL/Parallel Synthesis).

Reagents:

Step-by-Step Procedure:

-

Suspend DMP in DCM (0.3 M) and add the scaffold solution at RT.

-

Stir for 1 hour. The reaction is typically fast.

-

Quench: Add a 1:1 mixture of sat.

and sat. -

Isolation: The aldehyde is stable but prone to air oxidation. Use immediately for reductive amination.

Protocol C: Regioselective C-H Activation (C5 Functionalization)

Objective: Extend the scaffold at the C5 position using lithiation.[3]

Mechanism: The C5 proton of isothiazole is the most acidic (

Step-by-Step Procedure:

-

Lithiation: Dissolve the O-protected scaffold (e.g., TBDMS ether) in anhydrous THF at -78°C.

-

Deprotonation: Add

-BuLi (1.1 eq) dropwise. Stir for 30 mins at -78°C. The solution typically turns yellow/orange.-

Caution: Do not allow temperature to rise above -50°C, or the ring may fragment (N-S bond cleavage).[2]

-

-

Electrophile Trapping: Add the electrophile (e.g.,

, -

Warm-up: Slowly warm to RT and quench with

.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

Figure 1: Divergent synthetic workflow for library generation using the isothiazole scaffold.

Mechanistic Insights & Troubleshooting

The N-S Bond Vulnerability

Unlike 1,3-thiazoles, the 1,2-isothiazole ring contains an N-S bond.[1][2]

-

Issue: Harsh reducing agents (e.g.,

, -

Solution: Use milder reducing agents for functional group manipulations. For aldehyde reduction, use

.[2][4] For nitro reductions on attached rings, use

Bioisosteric Replacement

This scaffold is an excellent bioisostere for:

-

2-Hydroxymethylpyridine: The isothiazole is less basic, reducing hERG liability.[1][2]

-

4-Hydroxymethyl-1,3-thiazole: The 1,2-isomer offers a different vector geometry (approx 15° deviation) which can pick up novel interactions in the binding pocket.[1][2]

References

-

Isothiazole Lithiation & Reactivity

-

Synthesis of Isothiazole-3-carboxylates

-

General Isothiazole Medicinal Chemistry

-

1,2-Thiazole vs 1,3-Thiazole Properties

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 5. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medwinpublisher.org [medwinpublisher.org]

Application Note: (4-methyl-1,2-thiazol-3-yl)methanol as a Versatile Building Block for Fragment-Based Drug Discovery

Introduction: The Power of Fragments and the Privilege of the Thiazole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry, offering a complementary approach to traditional high-throughput screening (HTS).[1] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds (fragments) that bind to a biological target with low affinity.[1] These initial, weak interactions provide high-quality starting points for the development of potent and selective drug candidates through a process of structure-guided growth, linking, or merging. The core advantage of FBDD lies in its ability to more effectively sample chemical space with a smaller number of compounds, often leading to leads with superior physicochemical properties.

Within the vast landscape of chemical fragments, heterocyclic scaffolds play a pivotal role due to their rich three-dimensional character and their capacity for forming diverse, directed interactions with protein targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a particularly "privileged" scaffold in drug discovery.[2] This is evidenced by its presence in a wide array of approved drugs and biologically active compounds.[3][4][5] The thiazole moiety can engage in hydrogen bonding, hydrophobic interactions, and aromatic stacking, making it a versatile building block for modulating biological activity.

This application note provides a detailed guide for the use of (4-methyl-1,2-thiazol-3-yl)methanol as a strategic building block in FBDD campaigns. We will delve into its physicochemical properties, a proposed synthetic route, and detailed protocols for its application in primary fragment screening using Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography. Furthermore, we will address the critical aspect of hit validation and discuss the potential liabilities of the thiazole scaffold, providing a scientifically rigorous framework for its successful implementation in drug discovery projects.

The Building Block: (4-methyl-1,2-thiazol-3-yl)methanol

The fragment (4-methyl-1,2-thiazol-3-yl)methanol offers several attractive features for FBDD. The 1,2-thiazole core provides a rigid scaffold with well-defined vectors for chemical elaboration. The methyl group can probe small hydrophobic pockets, while the hydroxymethyl group provides a handle for both hydrogen bonding and synthetic modification.

Physicochemical Properties

| Property | Value (for 1,3-isomer) | Significance in FBDD |

| Molecular Weight | 129.18 g/mol [6] | Adheres to the "Rule of Three" (MW < 300 Da), ensuring good ligand efficiency. |

| cLogP | 0.5[6] | Indicates good aqueous solubility, which is crucial for biophysical assays. |

| Hydrogen Bond Donors | 1 | Provides a key interaction point with the target protein. |

| Hydrogen Bond Acceptors | 2 (N and O) | Offers additional opportunities for hydrogen bonding. |

| Rotatable Bonds | 1 | Low conformational flexibility, which is desirable for a fragment. |

Proposed Synthesis

A plausible and efficient synthesis of (4-methyl-1,2-thiazol-3-yl)methanol can be envisioned based on the well-established Hantzsch thiazole synthesis.[7]

Scheme 1: Proposed Synthesis of (4-methyl-1,2-thiazol-3-yl)methanol

-

Step 1: Hantzsch Thiazole Synthesis. Reaction of a suitable α-haloketone with a thioamide to form the thiazole ring.

-

Step 2: Functional Group Interconversion. Conversion of a substituent on the thiazole ring to the desired hydroxymethyl group.

FBDD Workflow: From Fragment Library to Confirmed Hit

The successful implementation of an FBDD campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to hit validation.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Primary Screening

The following are detailed protocols for utilizing (4-methyl-1,2-thiazol-3-yl)methanol in common FBDD screening techniques.

Protocol 1: NMR-Based Fragment Screening (Protein-Observed 2D ¹H-¹⁵N HSQC)

This method is highly robust for detecting weak binding events by observing chemical shift perturbations (CSPs) in the spectrum of an isotopically labeled protein.[8][9]

1. Protein Preparation:

- Express and purify the target protein with uniform ¹⁵N labeling.

- Dialyze the protein into a suitable NMR buffer (e.g., 20-50 mM phosphate or d11-Tris at pH 7.0-7.5, 50-150 mM NaCl, and 5-10% D₂O).[10]

- Concentrate the protein to a final concentration of 50-100 µM.[11]

2. Fragment Preparation:

- Prepare a stock solution of (4-methyl-1,2-thiazol-3-yl)methanol in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100-500 mM).

- Fragments can be screened individually or in cocktails of 5-10 non-overlapping compounds.[10]

3. NMR Data Acquisition:

- Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

- Add the fragment (or fragment cocktail) to the protein sample to a final concentration of 200-500 µM (a 5-20 fold excess over the protein concentration).[10][11]

- Acquire a second 2D ¹H-¹⁵N HSQC spectrum.

4. Data Analysis:

- Overlay the reference and fragment-containing spectra.

- Identify residues with significant CSPs, which are indicative of binding.

- For hits from cocktails, deconvolute by screening each fragment individually.

- Perform a titration experiment with varying concentrations of the fragment to determine the dissociation constant (Kd).

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip in real-time.[12][13]

1. Protein Immobilization:

- Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a high immobilization density to maximize the signal for low-molecular-weight fragments.[14]

- A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding.

2. Fragment Preparation:

- Prepare a stock solution of (4-methyl-1,2-thiazol-3-yl)methanol in 100% DMSO.

- Dilute the fragment into the running buffer (e.g., HBS-EP+, PBS) to the desired screening concentration (typically 100-200 µM). Ensure the final DMSO concentration is matched between the samples and the running buffer to minimize solvent effects.[12][14]

3. SPR Data Acquisition:

- Perform a "clean screen" by injecting the fragment over the reference surface to identify non-specific binders.[14]

- Inject the fragment over both the target and reference flow cells.

- Monitor the change in response units (RU) upon binding and dissociation.

4. Data Analysis:

- Subtract the reference flow cell data from the target flow cell data.

- Hits are identified by a significant and dose-dependent binding response.

- Perform a full kinetic or equilibrium analysis by injecting a range of fragment concentrations to determine the affinity (Kd) and kinetic parameters (ka and kd).

Protocol 3: X-ray Crystallography-Based Fragment Screening

This technique provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[15][16]

1. Crystal Preparation:

- Grow high-quality, well-diffracting crystals of the target protein.[15][16]

- Crystals should be robust enough to withstand soaking in fragment-containing solutions.

2. Fragment Soaking:

- Prepare a soaking solution containing (4-methyl-1,2-thiazol-3-yl)methanol at a high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible buffer.

- Transfer the protein crystals into the soaking solution for a defined period (from minutes to hours).

- Alternatively, co-crystallize the protein in the presence of the fragment.

3. Data Collection and Structure Determination:

- Flash-cool the soaked crystal in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.

- Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

- Carefully inspect the resulting electron density maps for evidence of the bound fragment.

4. Data Analysis:

- Model the fragment into the electron density and refine the structure.

- Analyze the binding mode of the fragment, identifying key interactions with the protein.

- This structural information will guide the subsequent hit-to-lead optimization process.

Trustworthiness: Hit Validation and Addressing Potential Liabilities of the Thiazole Scaffold

A critical aspect of FBDD is rigorous hit validation to ensure that the observed activity is genuine and not due to artifacts.[3][4][5] The thiazole scaffold, while attractive, can sometimes be associated with non-specific activity or "frequent hitter" behavior.[3][4][5] Therefore, a thorough hit validation cascade is essential.

1. Confirmation of Direct Binding:

- An initial hit from one primary screening technique should be confirmed by an orthogonal biophysical method. For example, an SPR hit should be validated by NMR, or vice versa.

2. Assessment of Specificity and Mechanism:

- Counter-Screening: Screen the fragment against a panel of unrelated proteins to assess its selectivity.

- Thiol Reactivity and Redox Assays: Thiazoles can sometimes exhibit reactivity towards cysteine residues or engage in redox cycling.[3][4][5] It is crucial to perform assays to rule out these non-specific mechanisms of action, especially if the target protein has a reactive cysteine in its active site.

- Aggregation Assays: At high concentrations, some fragments can form aggregates that non-specifically inhibit proteins. Dynamic light scattering (DLS) can be used to assess the aggregation potential of the fragment.

3. Structure-Activity Relationship (SAR) by Analogs:

- Synthesize or purchase a small number of close analogs of (4-methyl-1,2-thiazol-3-yl)methanol.

- A clear SAR, where small structural changes lead to predictable changes in binding affinity, is a strong indicator of a specific and tractable hit.

From Hit to Lead: The Path Forward

Once (4-methyl-1,2-thiazol-3-yl)methanol is confirmed as a bona fide hit, the high-resolution structural information obtained from X-ray crystallography will be instrumental in guiding its evolution into a potent lead compound. The hydroxymethyl group provides a clear vector for "growing" the fragment into adjacent pockets of the binding site to pick up additional favorable interactions.

Caption: Conceptual pathway for hit expansion from the (4-methyl-1,2-thiazol-3-yl)methanol core.

Conclusion

The fragment (4-methyl-1,2-thiazol-3-yl)methanol represents a valuable and strategically designed building block for fragment-based drug discovery. Its favorable physicochemical properties, coupled with the privileged nature of the thiazole scaffold, make it an excellent starting point for FBDD campaigns against a wide range of biological targets. By employing the detailed screening protocols and rigorous hit validation strategies outlined in this application note, researchers can confidently and effectively leverage this fragment to discover novel, high-quality lead compounds. The key to success lies not only in the identification of a binding event but also in the careful and systematic validation of that hit to ensure its tractability for further optimization.

References

-

Proj, M., Hrast, M., Knez, D., Bozovic, K., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905–1910. [Link]

-

Proj, M., Hrast, M., Knez, D., Bozovic, K., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Europe PMC. [Link]

-

Proj, M., Hrast, M., Knez, D., Bozovic, K., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ResearchGate. [Link]

-

Chen, Y., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

-

Various Authors. (2025). 11. Thiazole: A privileged scaffold in drug discovery. ResearchGate. [Link]

-

Proj, M., Hrast, M., Knez, D., Bozovic, K., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications. [Link]

-

Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

-

Various Authors. (n.d.). Chapter 7: Fragment and Low Molecular Weight Compound Analysis. Royal Society of Chemistry. [Link]

-

Rada, H., et al. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. [Link]

-

Various Authors. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Drug Discovery Today. [Link]

-

Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. YouTube. [Link]

-

Congreve, M., et al. (2014). Fragment screening by SPR and advanced application to GPCRs. PubMed. [Link]

-

Various Authors. (2023). 2023 NMR Training Course I - Fragment-based Screening using NMR. HFNMRC. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. PubChem. [Link]

-

U.S. Environmental Protection Agency. (2025). 4-METHYL-2-PHENYLTHIAZOLE Properties. EPA. [Link]

-

Various Authors. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. ScienceDirect. [Link]

-

Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker. [Link]

-

Minikel, E. (2016). NMR fragment screening. CureFFI.org. [Link]

-

Various Authors. (n.d.). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

-

Wollenhaupt, J. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Freie Universität Berlin. [Link]

-

Various Authors. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Sałdyka, M., & Mielke, Z. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed Central. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

-

El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Hartman, G. D., & Weinstock, L. M. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

Cheméo. (n.d.). 4-Methylthiazole.pdf. Cheméo. [Link]

-

ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. [Link]

-

Lesyk, R., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed. [Link]

-

Various Authors. (n.d.). Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method. PLOS. [Link]

-

Eltamany, S. H., El-Deen, I. M., & Abd El-Fattah, M. E. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 1-(4-METHYL-2-0XO-2H-I-BENZOJlYRAN- 7-YLOXOACETYL). PJSIR. [Link]

-

Li, D., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

-

Various Authors. (2025). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. ResearchGate. [Link]

-

Various Authors. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmr.sinica.edu.tw [nmr.sinica.edu.tw]

- 11. NMR fragment screening [cureffi.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

protocol for oxidizing (4-methyl-1,2-thiazol-3-yl)methanol to aldehyde

An Application Guide: Protocols for the Selective Oxidation of (4-Methyl-1,2-thiazol-3-yl)methanol to (4-Methyl-1,2-thiazol-3-yl)carbaldehyde

Introduction: The Significance of Thiazole Aldehydes in Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Consequently, functionalized thiazoles, particularly (4-methyl-1,2-thiazol-3-yl)carbaldehyde, serve as critical building blocks for the synthesis of more complex molecular architectures. The selective oxidation of the corresponding primary alcohol, (4-methyl-1,2-thiazol-3-yl)methanol, is a fundamental yet delicate transformation. The primary challenge lies in achieving high conversion to the desired aldehyde while preventing over-oxidation to the carboxylic acid and avoiding unwanted side reactions involving the sensitive thiazole ring.[2]

This guide, intended for researchers and drug development professionals, provides detailed protocols for this specific oxidation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into why specific reagents and conditions are chosen. We will explore two robust and widely adopted methods: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation, providing a comparative analysis to aid in selecting the optimal procedure for your specific laboratory context and scale.

Strategic Considerations for Oxidizing a Heterocyclic Alcohol

The choice of an oxidizing agent is paramount. The thiazole nucleus, while aromatic, contains heteroatoms (nitrogen and sulfur) that can be susceptible to oxidation under harsh conditions.[1] Therefore, mild and highly selective methods are required.

-

Dess-Martin Periodinane (DMP) Oxidation : This method utilizes a hypervalent iodine compound that offers a mild and neutral environment for the oxidation.[3] It is renowned for its high chemoselectivity, tolerance of various functional groups, and generally straightforward workup, making it an excellent choice for sensitive and complex substrates.[4][5]

-

Swern Oxidation : As a member of the "activated DMSO" family of oxidations, the Swern protocol is celebrated for its exceptionally mild conditions (typically -78 °C) and broad functional group compatibility.[6][7][8] It reliably converts primary alcohols to aldehydes with minimal risk of over-oxidation.[8] Its main drawbacks are the generation of the foul-smelling byproduct dimethyl sulfide and the strict requirement for low temperatures.[6][9]

-

Manganese Dioxide (MnO₂) Oxidation : Activated MnO₂ is a classic reagent for the selective oxidation of allylic, benzylic, and heterocyclic alcohols.[10][11] As a heterogeneous reagent, workup is simplified to filtration. However, the reactivity of MnO₂ can be inconsistent depending on its method of preparation and activation.

-

TEMPO-Catalyzed Oxidation : This method uses a stable nitroxyl radical catalyst (TEMPO) in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[12][13][14] It is a highly selective and often "greener" alternative. Notably, a process for the synthesis of the related 4-methyl-thiazole-5-carbaldehyde utilizes a TEMPO/NaOCl system, demonstrating its applicability to this class of compounds.[15][16]

For this guide, we will focus on the DMP and Swern oxidations due to their high reliability, extensive documentation in the literature, and broad applicability in discovery chemistry labs.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often the first choice for small- to medium-scale synthesis due to its operational simplicity and mild, non-acidic, and non-basic reaction conditions.[4]

Core Principle

The hypervalent iodine(V) center of the Dess-Martin Periodinane reagent accepts a pair of electrons from the alcohol. A subsequent base-assisted elimination releases the aldehyde, acetic acid, and a reduced iodinane byproduct. The reaction is typically performed at room temperature and is often complete within a few hours.[3]

Experimental Workflow Diagram

Caption: Workflow for DMP Oxidation.

Materials and Reagents

| Reagent/Material | Specification |

| (4-methyl-1,2-thiazol-3-yl)methanol | Substrate (1.0 eq) |

| Dess-Martin Periodinane (DMP) | 15 wt. % in water (stabilized) is safer, or anhydrous (1.2 eq) |

| Dichloromethane (DCM) | Anhydrous, ACS Grade |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade |

| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade |

| Diethyl Ether or Ethyl Acetate | ACS Grade |

| Anhydrous Magnesium or Sodium Sulfate (MgSO₄/Na₂SO₄) | Drying Agent |

| Silica Gel | 230-400 mesh |

Step-by-Step Procedure

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-methyl-1,2-thiazol-3-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes.[17]

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete in 2 to 4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid phases dissolve and the layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Swern Oxidation

The Swern oxidation is a highly reliable and general method, particularly useful for acid- or base-sensitive substrates. Its execution requires careful attention to anhydrous conditions and low temperatures.[6][8]

Core Principle

Dimethyl sulfoxide (DMSO) is activated at low temperature (-78 °C) with oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride.[6][18] The alcohol adds to this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine (Et₃N), then promotes an intramolecular elimination (via a sulfur ylide intermediate) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][9]

Reaction Mechanism Diagram

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. d-nb.info [d-nb.info]

- 14. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 16. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

Navigating the Synthetic Landscape: A Guide to Protecting Isothiazole Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a critical pharmacophore in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry. The synthesis and functionalization of isothiazole-containing molecules, particularly those bearing a reactive hydroxymethyl group, often necessitate a strategic approach to functional group protection. This guide provides an in-depth analysis of protecting group strategies for isothiazole methanol derivatives, offering both theoretical insights and practical, field-proven protocols.

The Imperative for Protection: Why and When to Mask the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on an isothiazole ring, while a valuable handle for further molecular elaboration, can also be a liability. Its nucleophilic oxygen and mildly acidic proton can interfere with a wide range of synthetic transformations. Protection is crucial in scenarios such as:

-

Organometallic Reactions: Grignard reagents, organolithiums, and other strongly basic organometallics will be quenched by the acidic proton of the alcohol.[2]

-

Reactions with Electrophiles: The hydroxyl group can compete with other desired nucleophiles in reactions with electrophilic reagents.

-

Oxidation-Sensitive Reactions: While the isothiazole ring itself is relatively stable, the primary alcohol can be susceptible to oxidation under certain conditions.

-

Multi-step Syntheses: In complex synthetic sequences, protecting the hydroxymethyl group ensures its integrity until it is needed for a subsequent transformation.[3]

The choice of a suitable protecting group is governed by several key principles, often referred to as the "ideal" characteristics of a protecting group.[4] These include ease of installation and removal under mild conditions that do not affect other functional groups (orthogonality), stability to the planned reaction conditions, and minimal introduction of new stereocenters.[3][4]

Strategic Selection of Protecting Groups for Isothiazole Methanols

The selection of an appropriate protecting group is a critical decision in the synthetic planning process. The stability of the isothiazole ring to various reagents must be a primary consideration. Here, we delve into the most effective and commonly employed protecting groups for isothiazole methanol derivatives.

Silyl Ethers: The Versatile Workhorses

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and selective removal under mild conditions.[2][5] The general structure is R'O-SiR₃, where the R groups on the silicon atom can be varied to tune the steric bulk and, consequently, the stability of the silyl ether.[5]

Common Silyl Ethers for Isothiazole Methanols:

-

Trimethylsilyl (TMS): Generally used for transient protection due to its high lability to acidic conditions and even chromatography on silica gel.

-

tert-Butyldimethylsilyl (TBS or TBDMS): A robust and widely used protecting group, stable to a broad range of non-acidic reagents.[5] It is significantly more stable than TMS ether.[6]

-

Triisopropylsilyl (TIPS): Offers even greater steric hindrance and stability compared to TBS, making it suitable for more demanding reaction conditions.[5]

-

tert-Butyldiphenylsilyl (TBDPS): Known for its high stability, particularly towards acidic conditions, and its UV-active nature which can aid in visualization during chromatography.[5]

The choice between these silyl ethers often depends on the required level of stability and the need for selective deprotection in the presence of other silyl ethers.[5]

Application Notes and Protocols

Table 1: Comparative Overview of Common Silyl Ether Protecting Groups

| Protecting Group | Reagents for Protection | Typical Solvents | Deprotection Conditions | Relative Stability |

| TMS | TMSCl, Imidazole or Et₃N | DCM, THF | K₂CO₃/MeOH; mild acid | Low |

| TBS/TBDMS | TBSCl, Imidazole | DMF, DCM | TBAF/THF; CSA/MeOH; HF-Pyridine | Moderate |

| TIPS | TIPSCl, Imidazole | DMF, DCM | TBAF/THF; HF-Pyridine | High |

| TBDPS | TBDPSCl, Imidazole | DMF, DCM | TBAF/THF; HF-Pyridine | Very High |

Experimental Protocol: Protection of (Isothiazol-5-yl)methanol with TBDMSCl

This protocol details the standard procedure for the protection of a primary alcohol with tert-butyldimethylsilyl chloride.

Diagram: TBDMS Protection Workflow

Caption: Workflow for TBDMS protection of isothiazole methanol.

Materials:

-

(Isothiazol-5-yl)methanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (isothiazol-5-yl)methanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-